molecular formula C9H18ClNO2 B8143380 Methyl 2-(4-aminocyclohexyl)acetate hydrochloride

Methyl 2-(4-aminocyclohexyl)acetate hydrochloride

Cat. No.: B8143380
M. Wt: 207.70 g/mol
InChI Key: BDQMHKNQZRXHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-aminocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an amino group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-aminocyclohexyl)acetate hydrochloride typically involves multiple steps. One common method starts with 1,4-cyclohexanedione as the starting material. The process includes a Wittig reaction, condensation reaction, and catalytic hydrogenation . The reaction conditions are generally mild, making the process suitable for industrial applications.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often exceeding 95% . The use of advanced catalytic systems and controlled reaction environments ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-aminocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclohexyl derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Methyl 2-(4-aminocyclohexyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting neurological pathways.

    Industry: It serves as a precursor for various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to bind to enzymes and receptors, potentially modulating their activity. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • Methyl 2-(4-aminocyclohexyl)acetate
  • Cyclohexylamine derivatives
  • Acetate esters

Uniqueness: Methyl 2-(4-aminocyclohexyl)acetate hydrochloride stands out due to its specific combination of a cyclohexyl ring, amino group, and acetate ester. This unique structure imparts distinct chemical and biological properties, making it valuable in research and industrial applications .

Properties

IUPAC Name

methyl 2-(4-aminocyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQMHKNQZRXHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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